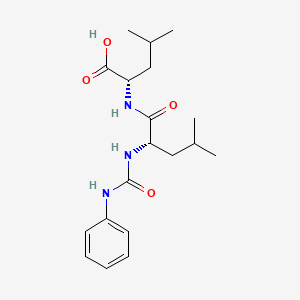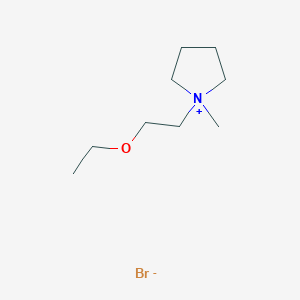![molecular formula C8H12O7P2 B14210336 [3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid CAS No. 917886-98-7](/img/structure/B14210336.png)
[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid is an organic compound that belongs to the class of phosphonic acids. These compounds are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a phosphonomethylation reaction, where a phosphonomethyl group is introduced to the aromatic ring. This can be achieved through the reaction of a suitable phenol derivative with a phosphonomethylating agent, such as diethyl phosphite, in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonic acid group can be reduced to form phosphonates.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the aromatic ring can introduce various functional groups .
Applications De Recherche Scientifique
[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of [3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate as a substrate. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme function and developing enzyme inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Phosphonomethyl)pentanedioic acid (2-PMPA): Another phosphonate compound with similar inhibitory properties.
Adefovir: A phosphonate-based antiviral drug.
Tenofovir: Another antiviral drug with a phosphonate group.
Uniqueness
[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other phosphonate compounds. Its hydroxyl and methyl groups provide additional sites for chemical modification, enhancing its versatility in various applications .
Propriétés
Numéro CAS |
917886-98-7 |
|---|---|
Formule moléculaire |
C8H12O7P2 |
Poids moléculaire |
282.12 g/mol |
Nom IUPAC |
[3-hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid |
InChI |
InChI=1S/C8H12O7P2/c1-5-7(17(13,14)15)3-2-6(8(5)9)4-16(10,11)12/h2-3,9H,4H2,1H3,(H2,10,11,12)(H2,13,14,15) |
Clé InChI |
RMMFGHQHJBWWJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1O)CP(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14210255.png)


![3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate](/img/structure/B14210277.png)
![4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine](/img/structure/B14210285.png)
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14210301.png)

![Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl-](/img/structure/B14210317.png)
![1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene](/img/structure/B14210319.png)
![6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14210327.png)


![(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B14210341.png)

